6,7-Dimethoxyquinoline-3-carbaldehyde

Description

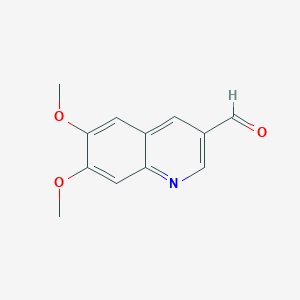

Structure

2D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

6,7-dimethoxyquinoline-3-carbaldehyde |

InChI |

InChI=1S/C12H11NO3/c1-15-11-4-9-3-8(7-14)6-13-10(9)5-12(11)16-2/h3-7H,1-2H3 |

InChI Key |

SYZJYWHCZGHEKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CC(=CN=C2C=C1OC)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxyquinoline-3-carbaldehyde typically involves the reaction of 6,7-dimethoxyquinoline with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 6,7-dimethoxyquinoline reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

Oxidation: 6,7-Dimethoxyquinoline-3-carboxylic acid.

Reduction: 6,7-Dimethoxyquinoline-3-methanol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxyquinoline-3-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinoline-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6,7-dimethoxyquinoline-3-carbaldehyde can be contextualized by comparing it to closely related quinoline derivatives. Below is a detailed analysis:

Structural Isomers and Positional Effects

- 5,7-Dimethoxyquinoline-3-carbaldehyde: This positional isomer differs in the placement of methoxy groups (5,7 vs. 6,7). For example, the 5,7-isomer may exhibit distinct regioselectivity in forming heterocyclic fused systems compared to the 6,7-isomer .

Functional Group Variations

- 6,7-Dimethoxy-4-hydroxyquinoline (CAS: 13425-93-9): Replacing the aldehyde with a hydroxyl group at the 4-position (molecular formula C₁₁H₁₁NO₃) significantly alters polarity and reactivity. The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents, whereas the aldehyde in the target compound facilitates nucleophilic additions (e.g., forming Schiff bases) .

- (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride: This derivative features a saturated isoquinoline ring and a carboxylic acid group. The saturated ring reduces aromaticity, impacting π-π interactions in drug-receptor binding, while the carboxylic acid allows salt formation or peptide coupling, diverging from the aldehyde’s reactivity .

Halogen-Substituted Derivatives

- 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde (CAS: 163769-71-9): The addition of a chlorine atom at the 2-position (molecular formula C₁₂H₁₀ClNO₃, MW: 251.67 g/mol) introduces steric and electronic effects. This compound may serve as a precursor for bioactive molecules with improved metabolic stability .

- However, the bulkier ethoxy group may reduce solubility in aqueous media compared to methoxy-substituted analogs .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity Trends: The aldehyde group in this compound enables versatile transformations, such as forming imines or undergoing redox reactions, which are less feasible in hydroxyl- or carboxylic acid-containing analogs .

- Synthetic Utility : The 6,7-dimethoxy substitution pattern optimizes electronic effects for metal-catalyzed cross-couplings, distinguishing it from 5,7-isomers in constructing complex heterocycles .

Biological Activity

6,7-Dimethoxyquinoline-3-carbaldehyde (DMQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula : CHN\O

Molecular Weight : 221.21 g/mol

Structural Features :

- Quinoline Ring : A bicyclic structure consisting of a benzene ring fused to a pyridine ring.

- Methoxy Groups : Located at the 6 and 7 positions, enhancing lipophilicity and biological activity.

- Aldehyde Functional Group : Present at the 3-position, which is reactive and can participate in various chemical reactions.

The biological activity of DMQCA is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : DMQCA can bind to the active sites of enzymes, inhibiting their activity. This mechanism is crucial in the context of cancer therapy and infectious diseases.

- Modulation of Receptor Activity : It may affect receptor-ligand interactions, influencing signaling pathways relevant to disease processes.

Biological Activities

Research has indicated several biological activities associated with DMQCA:

- Anticancer Activity :

- Antimicrobial Properties :

- Antimalarial Potential :

Table 1: Summary of Biological Activities

Case Study: Anticancer Mechanism

A detailed investigation into the anticancer properties of DMQCA revealed that it targets specific signaling pathways involved in cell proliferation. In a study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, DMQCA treatment resulted in:

- Inhibition of Cell Proliferation : A dose-dependent reduction in cell viability was observed.

- Induction of Apoptosis : Flow cytometry analysis indicated increased apoptosis rates following DMQCA treatment.

Table 2: Anticancer Efficacy Data

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 15 | 30 |

| A549 | 10 | 45 |

Q & A

Q. Basic Research Focus

- Solubility : Use DMSO for stock solutions (≤10 mM), but confirm solvent compatibility with assay buffers to avoid precipitation .

- Stability : Store at RT in anhydrous conditions; monitor aldehyde oxidation via TLC .

How can researchers investigate the reaction mechanisms of this compound in nucleophilic additions?

Q. Advanced Research Focus

- Kinetic Studies : Monitor aldehyde reactivity with amines/hydrazines via UV-Vis or in-situ IR .

- Isotopic Labeling : ¹⁸O labeling in oxidation steps (e.g., SeO₂ reactions) traces oxygen incorporation .

How do electronic effects of methoxy substituents influence the reactivity of quinoline-3-carbaldehydes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.